![molecular formula C15H16N6S2 B11053719 6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)
6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound It features a unique structure combining a pyrazole ring, a thiophene ring, and a triazolothiadiazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with tert-butyl hydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.
Synthesis of the Triazolothiadiazole Core: This involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative to form the triazolothiadiazole ring.
Coupling of the Thiophene Ring: The final step involves coupling the thiophene ring to the triazolothiadiazole core using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the triazolothiadiazole core, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrazole and thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound has potential as a bioactive molecule. Its heterocyclic structure is similar to many pharmacophores, making it a candidate for drug discovery and development.
Medicine
Preliminary studies suggest that this compound may exhibit antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a promising lead compound for therapeutic agents.
Industry
In materials science, the compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conjugated system and electronic properties.
Wirkmechanismus
The exact mechanism of action depends on the specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The triazolothiadiazole core is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(phenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(furan-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to the presence of the thiophene ring, which can enhance its electronic properties and biological activity. The combination of the pyrazole, thiophene, and triazolothiadiazole rings creates a unique scaffold that can be further modified for specific applications.
Eigenschaften
Molekularformel |
C15H16N6S2 |
---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
6-(5-tert-butyl-2-methylpyrazol-3-yl)-3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16N6S2/c1-15(2,3)11-7-10(20(4)18-11)13-19-21-12(9-5-6-22-8-9)16-17-14(21)23-13/h5-8H,1-4H3 |
InChI-Schlüssel |
JGYVHYPSKOAJIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CSC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.